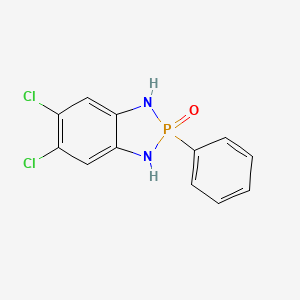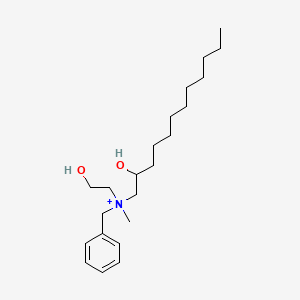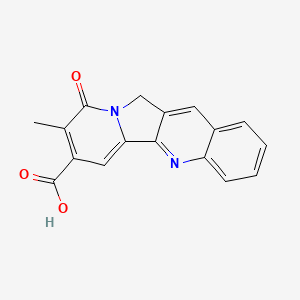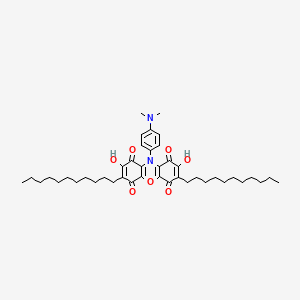
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol is a chemical compound that belongs to the class of acridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine and 3-((1-methylethyl)amino)-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The acridine derivative is first activated by introducing a leaving group, such as a halogen, at the 9-position. This is followed by the nucleophilic substitution of the leaving group with the 3-((1-methylethyl)amino)-2-propanol moiety, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential as a biochemical tool.
Industry: The compound may be used as an intermediate in the synthesis of other acridine derivatives or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol,4-[(6-chloro-2-methoxy-9-acridinyl)amino]-5-methyl-2-(1-methylethyl): This compound shares structural similarities with 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol and may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of the acridine moiety and the 3-((1-methylethyl)amino)-2-propanol group may result in specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
113105-88-7 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-acridin-9-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-10,13-14,20,22H,11-12H2,1-2H3 |
Clé InChI |
JUSVXBAWLVGDTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=C2C=CC=CC2=NC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
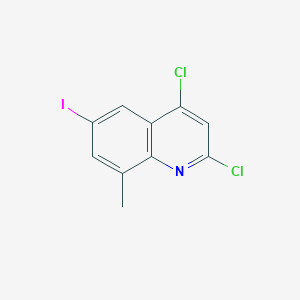
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
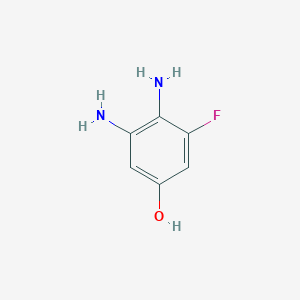
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
